Cas no 866725-52-2 (2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)
2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
- 1(4H)-Quinolineacetamide, 6,7-dimethoxy-N-(2-methylphenyl)-4-oxo-3-(phenylsulfonyl)-
- CHEMBL1444994
- HMS1832G12
- AKOS001823199
- C655-0444
- 2-(6,7-dimethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- NCGC00111287-01
- 866725-52-2
- F1604-0356
- 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
-
- Inchi: 1S/C26H24N2O6S/c1-17-9-7-8-12-20(17)27-25(29)16-28-15-24(35(31,32)18-10-5-4-6-11-18)26(30)19-13-22(33-2)23(34-3)14-21(19)28/h4-15H,16H2,1-3H3,(H,27,29)
- InChI Key: LCENBOVRLHCHDK-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=CC=C2C)=O)C2=C(C=C(OC)C(OC)=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 492.13550766g/mol
- Monoisotopic Mass: 492.13550766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 907
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.348±0.06 g/cm3(Predicted)
- Boiling Point: 755.0±60.0 °C(Predicted)
- pka: 13.66±0.70(Predicted)
2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1604-0356-2μmol |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866725-52-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1604-0356-1mg |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866725-52-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1604-0356-2mg |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866725-52-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1604-0356-3mg |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866725-52-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
Introduction to 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866725-52-2)
2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866725-52-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines and is characterized by its unique structural features, including a benzenesulfonyl group, dimethoxy substitutions, and an acetamide moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The benzenesulfonyl group in the compound is known for its ability to enhance the solubility and stability of the molecule, making it more suitable for pharmaceutical formulations. The dimethoxy substitutions on the quinoline ring provide additional functional groups that can interact with biological targets, potentially enhancing the compound's binding affinity and selectivity. The acetamide moiety, on the other hand, introduces a polar functional group that can participate in hydrogen bonding interactions, further modulating the compound's pharmacological properties.
Recent studies have explored the potential of 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. Research has shown that this compound exhibits potent anti-inflammatory activity by selectively inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, a class of pro-inflammatory mediators.
In addition to its anti-inflammatory properties, 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The mechanism of action involves the inhibition of kinases such as AKT and ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide has also been studied extensively. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an orally administered therapeutic agent. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic index and reduce potential side effects.
In terms of safety and toxicity, preliminary studies suggest that 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Current efforts are directed towards conducting detailed toxicological assessments to ensure the compound's safety profile meets regulatory standards.
The development of 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide as a therapeutic agent is part of a broader trend in medicinal chemistry towards designing molecules with improved selectivity and reduced off-target effects. This approach aims to minimize adverse reactions while maximizing therapeutic benefits. The unique combination of functional groups in this compound makes it a valuable candidate for further exploration in drug discovery and development programs.
In conclusion, 2-3-(benzenesulfonyl)-6,7-dimethoxy-4-o xo - 1 , 4 - dihydroquinolin - 1 - y l - N - ( 2 - methylphenyl ) acetamide (CAS No. 866725 - 52 - 2) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, this compound stands out as a notable example of how structural modifications can lead to significant improvements in drug efficacy and safety.
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